(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of reactions including cyclization and functional group transformations.
Amino and Hydroxy Group Introduction: The introduction of amino and hydroxy groups is achieved through selective functionalization reactions. Common reagents used include amines and alcohols under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, secondary amines, and substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
- **Bi
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Properties
CAS No. |
2679949-78-9 |
---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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